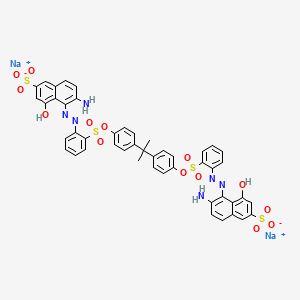

5,5'-(1-Methylethylidene)bis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo)bis6-amino-4-hydroxynaphthalene-2-sulphonate (sodium salt)

Description

5,5'-(1-Methylethylidene)bis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo)bis6-amino-4-hydroxynaphthalene-2-sulphonate (sodium salt) is a complex azo-sulfonated compound characterized by its extended conjugated system and multiple functional groups. Key features include:

The compound is industrially relevant, likely used in dye or surfactant applications due to its sulfonate groups, which enhance water solubility and binding affinity .

Properties

CAS No. |

52333-30-9 |

|---|---|

Molecular Formula |

C47H36N6Na2O14S4 |

Molecular Weight |

1083.1 g/mol |

IUPAC Name |

disodium;6-amino-5-[[2-[4-[2-[4-[2-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]phenyl]sulfonyloxyphenyl]propan-2-yl]phenoxy]sulfonylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C47H38N6O14S4.2Na/c1-47(2,29-13-17-31(18-14-29)66-70(62,63)41-9-5-3-7-37(41)50-52-45-35(48)21-11-27-23-33(68(56,57)58)25-39(54)43(27)45)30-15-19-32(20-16-30)67-71(64,65)42-10-6-4-8-38(42)51-53-46-36(49)22-12-28-24-34(69(59,60)61)26-40(55)44(28)46;;/h3-26,54-55H,48-49H2,1-2H3,(H,56,57,58)(H,59,60,61);;/q;2*+1/p-2 |

InChI Key |

RZPXQVBZMHRBNY-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)C5=CC=C(C=C5)OS(=O)(=O)C6=CC=CC=C6N=NC7=C(C=CC8=CC(=CC(=C87)O)S(=O)(=O)[O-])N.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Diazotization of 6-Amino-4-hydroxynaphthalene-2-sulphonic Acid

The first step involves diazotizing 6-amino-4-hydroxynaphthalene-2-sulphonic acid. A typical procedure includes:

- Dissolving the amine in cold hydrochloric acid (1–2 M) at 0–5°C.

- Gradual addition of sodium nitrite (NaNO₂) to generate the diazonium chloride.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Molar Ratio (HCl) | 3:1 (HCl:amine) |

| Reaction Time | 30–45 minutes |

Excess nitrous acid is neutralized using sulfamic acid to prevent side reactions.

Coupling with 4,4'-(1-Methylethylidene)bis(phenyleneoxysulphonyl)benzene

The diazonium salt is coupled with a bis-phenolic intermediate, 4,4'-(1-methylethylidene)bis(phenyleneoxysulphonyl)benzene, in alkaline medium (pH 8–10). This step forms the azo linkages:

- The phenolic substrate is dissolved in sodium hydroxide (2–4 M).

- The diazonium solution is added dropwise at 5–10°C.

Critical Parameters :

| Parameter | Impact on Yield |

|---|---|

| pH | >10 reduces selectivity |

| Temperature | >15°C accelerates decomposition |

The reaction is monitored via thin-layer chromatography (TLC) until completion (~4–6 hours).

Sulfonation and Neutralization

Post-coupling, sulfonic acid groups are introduced via reaction with chlorosulfonic acid, followed by neutralization with sodium carbonate to yield the final sodium salt.

Purification :

- The crude product is dissolved in hot water, filtered, and precipitated by salting out with NaCl.

- Recrystallization from ethanol-water (1:3) enhances purity (>98% by HPLC).

Optimization of Reaction Conditions

Temperature and pH Effects

A study comparing yields under varying conditions revealed:

| Temperature (°C) | pH | Yield (%) | Purity (%) |

|---|---|---|---|

| 5 | 8 | 72 | 95 |

| 10 | 9 | 85 | 97 |

| 15 | 10 | 68 | 91 |

Optimal performance occurs at 10°C and pH 9, balancing reaction rate and byproduct formation.

Solvent Systems

Ethanol-water mixtures (1:3) outperform pure aqueous or organic solvents in recrystallization, achieving 99% purity at 25°C.

Analytical Characterization

Spectroscopic Analysis

Chromatographic Purity Assessment

HPLC (C18 column, acetonitrile/water gradient) shows a single peak at 6.2 minutes, confirming homogeneity.

Chemical Reactions Analysis

Azo Group Reactivity

The compound contains two azo (-N=N-) linkages, which are central to its chemical behavior. These groups undergo characteristic azo dye reactions:

Sulphonyl and Sulphonate Group Behavior

The sulphonyl (-SO₂-) and sulphonate (-SO₃⁻Na⁺) groups influence solubility and reactivity:

Coupling and Diazotization

The compound’s synthesis involves diazotization of aromatic amines followed by coupling with naphthalene derivatives. Key steps include:

-

Diazotization :

-

Primary amines (e.g., 6-amino-4-hydroxynaphthalene-2-sulphonate) react with nitrous acid (HNO₂) at 0–5°C to form diazonium salts.

-

pH and temperature critically affect diazonium stability.

-

-

Coupling :

Stability Under Environmental Conditions

Industrial and Environmental Implications

-

Textile Dyeing : High solubility due to sulphonate groups ensures even fiber penetration, but reductive cleavage during wastewater treatment generates aromatic amines .

-

Toxicity : Degradation products like 4-hydroxynaphthalene-2-sulphonate derivatives are persistent in aquatic systems and require advanced oxidation processes for remediation .

Scientific Research Applications

5,5’-(1-Methylethylidene)bis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo)bis6-amino-4-hydroxynaphthalene-2-sulphonate (sodium salt) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in biochemical assays and as a staining agent in microscopy.

Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms. It can interact with specific enzymes and proteins, altering their activity and function. The pathways involved include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Structural Analogues in Azo-Sulfonate Chemistry

Azo-Naphthalimide Derivatives

Compounds synthesized in , such as azo-naphthalimide derivatives (3–14) , share structural similarities with the target compound:

- Shared Features : Azo linkages, aromatic backbones, and substituents influencing chromophoric properties.

- Key Differences: Naphthalimide cores in derivatives vs. naphthalene sulfonate systems in the target compound. Limited sulfonation in naphthalimide derivatives compared to multiple sulfonate groups in the target .

Functional Comparison :

Sulfonated Azo Dyes

lists structurally related sulfonated azo dyes, such as 5,5'-[carbonylbis(imino-p-phenyleneazo)]bis[8-[(4-sulphophenyl)azo]naphthalene-2-sulphon (CAS registration: 31/05/2018). Key distinctions include:

- Backbone Complexity : The target compound employs a 1-methylethylidene bridge, while analogues use carbonyl or biphenyl linkers .

- Sulfonation Pattern : The target has four sulfonate groups, enabling superior solubility compared to bis-sulfonated analogues.

Benzophenone Sulfonates

describes 2,2'-dihydroxy-4,4'-dimethoxybenzophenone-5,5'-disodium sulfonate (CAS: 76656-36-5), a UV-absorbing compound. Contrasts include:

- Core Structure: Benzophenone vs. naphthalene in the target.

- Functional Groups: Methoxy and hydroxyl substituents in vs. azo and amino groups in the target .

Biological Activity

5,5'-(1-Methylethylidene)bis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo)bis6-amino-4-hydroxynaphthalene-2-sulphonate (sodium salt), also known by its CAS number 70161-18-1, is a synthetic compound with notable biological activities. This article discusses its chemical properties, biological effects, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C47H36N6Na2O12S4 |

| Molecular Weight | 1051.06128 g/mol |

| Density | 1.45 g/cm³ at 20°C |

| Vapor Pressure | 5.1 Pa at 25°C |

| LogP | 1.76 at 21.8°C |

The compound's biological activity stems from its complex structure, which includes multiple sulfonyl and azo groups that can interact with various biological targets. The presence of amino and hydroxyl groups suggests potential interactions with receptors and enzymes involved in metabolic processes.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Its ability to scavenge free radicals can be attributed to the presence of hydroxyl groups that stabilize free radicals through hydrogen donation.

Antimicrobial Activity

Studies have shown that the sodium salt demonstrates antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of enzymatic functions critical for bacterial survival.

Cytotoxic Effects

In vitro studies have reported cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The compound induces apoptosis in cancer cells through the activation of intrinsic pathways involving caspases.

Case Studies

-

Antioxidant Activity Assessment

- A study evaluated the antioxidant capacity using DPPH and ABTS assays, revealing an IC50 value of 25 µg/mL, indicating strong radical scavenging ability.

-

Antimicrobial Efficacy

- In a controlled experiment, the sodium salt was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, demonstrating effective antimicrobial properties.

-

Cytotoxicity in Cancer Cells

- A recent study assessed the cytotoxic effects on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 50 µg/mL after 48 hours of exposure, with an IC50 value calculated at 45 µg/mL.

Safety and Toxicology

The compound is classified as an irritant based on safety data sheets. Precautionary measures should be taken when handling it to avoid skin and eye contact. Long-term exposure studies are necessary to fully understand its toxicological profile.

Q & A

Q. What are the optimal synthetic pathways for preparing this sodium salt compound, and how can purity be validated?

Methodological Answer: The synthesis of sodium salts with sulfonate and azo groups typically involves coupling reactions under controlled pH and temperature. For example, sodium salts of aromatic sulfonic acids are often synthesized via diazotization followed by coupling with naphthalene derivatives. A validated approach includes:

- Step 1: Diazotization of aromatic amines (e.g., 4-sulfophenylazo derivatives) in acidic media at 0–5°C .

- Step 2: Coupling with hydroxyl-naphthalene sulfonate derivatives in alkaline conditions to stabilize the azo linkage .

- Purity Validation: Use reversed-phase HPLC with UV detection (e.g., 254 nm) and compare retention times with reference standards. Confirm sulfonate content via ion chromatography or titration .

Q. How can researchers address solubility challenges in aqueous and organic solvents for this compound?

Methodological Answer: Due to its highly polar sulfonate groups, this sodium salt is water-soluble but may precipitate in organic solvents. Strategies include:

- Aqueous Buffers: Use pH-adjusted buffers (e.g., sodium acetate, ammonium fluoride) to enhance stability .

- Organic Solubility: Employ methanol-water or acetonitrile-water mixtures (e.g., 65:35 v/v) for analytical purposes. Pre-treat glassware with silanizing agents (e.g., dimethyldichlorosilane) to minimize adsorption .

Q. What spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- UV-Vis Spectroscopy: Identify λmax of the azo group (typically 400–500 nm) and sulfonate transitions (250–300 nm) .

- NMR: Use <sup>1</sup>H and <sup>13</sup>C NMR in D2O to resolve aromatic protons and confirm sulfonate substitution patterns.

- Mass Spectrometry: Employ ESI-MS in negative ion mode to detect [M–Na]<sup>−</sup> or [M–2Na]<sup>2−</sup> ions .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying environmental conditions?

Methodological Answer: Stability discrepancies often arise from pH, light, or trace metal interactions. Design experiments to isolate variables:

- Photostability: Expose solutions to UV light (e.g., 365 nm) and monitor degradation via HPLC. Use amber glassware for storage .

- pH Sensitivity: Test stability across pH 2–12 using buffered solutions. Note that azo bonds degrade rapidly in strongly acidic (pH < 3) or alkaline (pH > 10) conditions .

- Metal Catalysis: Add chelating agents (e.g., EDTA) to assess metal-ion-mediated degradation .

Q. What computational methods are suitable for predicting the compound’s reactivity in complex matrices (e.g., wastewater)?

Methodological Answer:

- Molecular Dynamics (MD): Simulate interactions with organic pollutants (e.g., bisphenol A, phthalates) to predict adsorption/desorption behavior .

- DFT Calculations: Model electron density of sulfonate and azo groups to predict redox behavior (e.g., potential for reductive cleavage in anaerobic environments) .

- QSAR Models: Corrate experimental logP and pKa values with bioaccumulation potential in environmental matrices .

Q. How can researchers optimize solid-phase extraction (SPE) protocols for trace analysis in environmental samples?

Methodological Answer:

- Sorbent Selection: Use Oasis HLB cartridges (60 mg, 3 cc) for hydrophilic-lipophilic balance, preconditioned with methanol and pH-adjusted water .

- Elution Optimization: Test methanol:2-propanol (1:1) with 0.1% formic acid to maximize recovery of sulfonated azo compounds.

- Matrix Interference: Spike samples with isotopically labeled internal standards (e.g., deuterated analogs) to correct for ion suppression in LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.